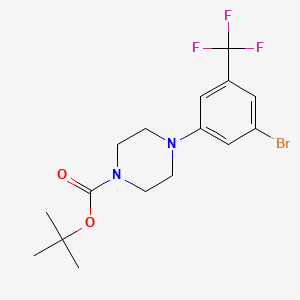

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[3-bromo-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrF3N2O2/c1-15(2,3)24-14(23)22-6-4-21(5-7-22)13-9-11(16(18,19)20)8-12(17)10-13/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHZAJCEJWBQLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-bromo-5-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and acidic or basic conditions for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate has been investigated for its potential as a ligand in receptor binding studies. The presence of the trifluoromethyl group enhances lipophilicity, which can improve binding affinity to certain biological targets.

Case Study: P2Y14 Receptor Antagonists

A study explored alternative scaffolds for P2Y14 receptor antagonists, incorporating derivatives of piperazine including this compound. The research demonstrated that modifications to the piperazine structure could yield potent antagonists, indicating the compound's versatility in drug design .

Anticancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Its structural features allow it to interact with cellular pathways involved in tumor growth.

Case Study: Cytotoxicity Screening

In a recent study, derivatives of piperazine were synthesized and screened against pancreatic cancer cell lines. The findings suggested that compounds with similar structural motifs to this compound exhibited significant growth inhibition, highlighting its potential as a lead compound for further development .

Neuropharmacology

Research indicates that piperazine derivatives can modulate neurotransmitter systems, making them candidates for neuropharmacological applications.

Case Study: Serotonin Receptor Modulation

In studies focusing on serotonin receptor modulation, compounds related to this compound have shown promise in altering serotonin signaling pathways, which could have implications for treating mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- CAS Number : 444727-13-3

- Chemical Formula : C₁₆H₂₀BrF₃N₂O₂

- Molecular Weight : 409.24 g/mol

- Key Substituents : A bromine atom at the 3-position and a trifluoromethyl group at the 5-position on the phenyl ring, coupled to a piperazine backbone protected by a tert-butoxycarbonyl (Boc) group.

Synthesis :

The compound is synthesized via coupling reactions involving tert-butyl piperazine-1-carboxylate and halogenated aryl intermediates. For example, Stille coupling with brominated aryl precursors in the presence of palladium catalysts (e.g., Pd₂dba₃, CyJohnPhos) is a common method, as seen in analogous syntheses .

Applications :

This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors, receptor antagonists, or other bioactive molecules due to its reactive bromine and electron-withdrawing trifluoromethyl groups .

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights structural differences and similarities with selected analogues:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity across analogues . The bromine in the target compound adds reactivity for cross-coupling (e.g., Suzuki, Stille) in further derivatization .

- Positional Effects: Substituent positioning (e.g., 2-CF₃ vs. 3-Br/5-CF₃) significantly impacts binding affinity. For instance, the 2-CF₃ analogue in showed efficacy in retinol-binding protein inhibition, whereas pyridyl derivatives (A9) demonstrated antimicrobial activity .

Stability and Functional Performance

- Target Compound: No direct stability data is provided, but bromine’s electron-withdrawing nature likely enhances resistance to nucleophilic attack compared to analogues with labile groups (e.g., oxazolidinones in ).

- Degradation Trends: Compounds with oxazolidinone rings (e.g., 1a, 1b in ) degrade in simulated gastric fluid, whereas Boc-protected piperazines (like the target compound) generally exhibit higher stability.

Biological Activity

Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate, with the molecular formula and CAS number 444727-13-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Weight : 409.24 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl ester group and a bromotrifluoromethylphenyl group, which contributes to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and may influence binding affinity to target proteins, potentially modulating their activity.

Biological Activity Overview

Recent studies have explored the biological activities of compounds related to piperazine derivatives, including those containing trifluoromethyl groups. These studies indicate that such compounds can exhibit various pharmacological effects:

- Anticancer Activity : Research has shown that similar piperazine derivatives can inhibit growth in various cancer cell lines. For instance, compounds with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against pancreatic cancer cells (e.g., MiaPaCa2) .

- Antibacterial Properties : Some studies suggest that piperazine-based compounds can act as efflux pump inhibitors in bacteria, thereby enhancing the efficacy of existing antibiotics against resistant strains .

- Neuropharmacological Effects : The structural modifications in piperazine derivatives often lead to significant changes in their neuropharmacological profiles, making them potential candidates for treating neurological disorders .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of piperazine derivatives against human cancer cell lines, this compound was tested alongside several analogs. The results indicated moderate growth inhibition against pancreatic cancer cell lines with a GI50 value exceeding 50 μM in some cases .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MiaPaCa2 | >50 |

| Compound B | BxPC3 | 14 |

| Tert-butyl derivative | HPAC | >50 |

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of similar piperazine compounds. The study revealed that certain derivatives could enhance the effectiveness of antibiotics by inhibiting bacterial efflux pumps. This mechanism was particularly noted in compounds that share structural similarities with this compound .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with other related compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl bromoacetate | Similar ester structure | Moderate antibacterial activity |

| Tert-butyl (3-hydroxypropyl)carbamate | Piperazine derivative | Neuroactive properties |

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos, K₃PO₄, 100°C | 72 | 95% |

| 2 | Boc₂O, Et₃N, THF | 85 | 98% |

How do analytical techniques (e.g., NMR, HPLC, X-ray crystallography) confirm the structural integrity of this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine CH₂ at δ 3.2–3.5 ppm; trifluoromethyl singlet at δ -62 ppm) .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve steric effects from the bromo and trifluoromethyl groups (e.g., dihedral angle < 10° between phenyl and piperazine) .

Advanced Tip : Use dynamic NMR to study conformational flexibility of the piperazine ring under varying temperatures .

What are the primary applications of this compound in medicinal chemistry research?

Basic Research Question

- Drug Intermediate : Serves as a precursor for kinase inhibitors or G protein-coupled receptor (GPCR) modulators due to its halogenated aryl group .

- Biological Screening : Used in assays targeting bromodomains or trifluoromethyl-sensitive enzymes .

Advanced Application : Functionalize the bromo group via Suzuki-Miyaura coupling to introduce bioorthogonal handles (e.g., alkynes for click chemistry) .

How do competing electronic effects (bromo vs. trifluoromethyl groups) influence reactivity in cross-coupling reactions?

Advanced Research Question

- Electron-Withdrawing Effects : The -CF₃ group deactivates the aryl ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed reactions .

- Steric Hindrance : Bromo substituents at the 3-position hinder coupling at the 5-position, requiring bulky ligands (e.g., XPhos) to mitigate steric clashes .

Methodology : Use DFT calculations to map charge distribution and predict reactivity hotspots .

How can researchers resolve contradictions in literature regarding optimal reaction conditions?

Advanced Research Question

Discrepancies often arise from solvent polarity or catalyst loading. For example:

- Palladium Loading : Lower Pd(OAc)₂ (0.5 mol%) in DMF improves selectivity but reduces turnover .

- Base Effects : K₃PO₄ outperforms Cs₂CO₃ in polar aprotic solvents (e.g., THF) .

Resolution Strategy : Perform Design of Experiments (DoE) to systematically vary parameters and identify robust conditions .

What strategies optimize purity (>99%) for in vitro biological assays?

Advanced Research Question

- Chromatography : Use reverse-phase flash chromatography (C18 silica, methanol/water) .

- Recrystallization : Dissolve in hot ethyl acetate and cool to -20°C for crystal formation .

- QC Metrics : Validate via LC-MS (ESI+) for molecular ion [M+H]⁺ at m/z 439.2 .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Short-Term : Store at -20°C in argon-sealed vials to prevent Boc-group hydrolysis .

- Long-Term : Lyophilize and store as a solid (decomposition >6 months at 4°C) .

Degradation Pathway : Hydrolysis of the carboxylate ester in humid environments (t₁/₂ = 14 days at 25°C) .

What computational methods predict the compound’s interactions with biological targets?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to model binding to WDR5 or HDACs, leveraging the bromo group for halogen bonding .

- MD Simulations : Simulate solvation effects in explicit water (AMBER force field) to assess conformational stability .

Validation : Correlate with SPR (surface plasmon resonance) binding affinity data (KD < 1 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.